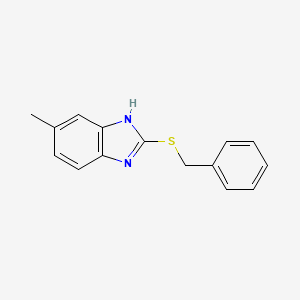

2-benzylsulfanyl-6-methyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-benzylsulfanyl-6-methyl-1H-benzimidazole” is a chemical compound with the linear formula C14H12N2S . It is part of a class of compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “2-benzylsulfanyl-6-methyl-1H-benzimidazole” is characterized by a benzimidazole core, which is a bicyclic aromatic compound that is a fusion of benzene and imidazole rings . The compound also contains a benzylsulfanyl (C6H5CH2S) group attached to it .Applications De Recherche Scientifique

Pharmacology and Medicine

Benzimidazole derivatives are well-known for their remarkable medicinal and pharmacological properties . They are used in the treatment of several diseases, including as antitumor agents, proton pump inhibitors, analgesics, antihelminthics, antibacterials, antihistamines, antivirals, and antihypertensives .

Anticancer Agents

Benzimidazole derivatives have been recommended as potential EGFR and erbB2 inhibitors . They have also been shown to be effective anticancer drugs .

Anti-Alzheimer Agents

Some benzimidazole derivatives have been identified as potential anti-Alzheimer agents .

Antidiabetic Agents

Benzimidazole derivatives have been studied for their potential as antidiabetic agents .

Antiparasitic Agents

Benzimidazole derivatives have been used as antiparasitic agents .

Antimicrobial Agents

Benzimidazole derivatives have been found to possess antimicrobial activity .

Antiquorum-Sensing Agents

Some benzimidazole derivatives have been identified as antiquorum-sensing agents .

Antimalarial Agents

Benzimidazole derivatives have been studied for their potential as antimalarial agents .

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives have shown anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

Benzimidazole derivatives, in general, have been found to exhibit anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been associated with various mechanisms of action in cancer therapy .

Result of Action

Benzimidazole derivatives have been associated with anticancer activities .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of various chemical compounds .

Propriétés

IUPAC Name |

2-benzylsulfanyl-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)17-15(16-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPHIXQVOQZDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzylsulfanyl-6-methyl-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)

![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)

![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)

![2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B2934882.png)